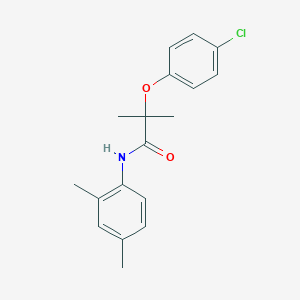

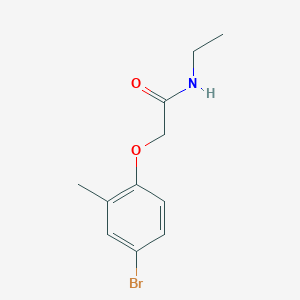

![molecular formula C18H20N2O4S B297166 N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide](/img/structure/B297166.png)

N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide, also known as BMS-303141, is a novel small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a promising target for the treatment of type 2 diabetes and obesity.

Mecanismo De Acción

PTP1B is a negative regulator of insulin and leptin signaling pathways. It dephosphorylates key signaling molecules, including the insulin receptor and insulin receptor substrate 1, leading to decreased insulin and leptin signaling and impaired glucose homeostasis. N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide inhibits PTP1B activity by binding to the catalytic site of the enzyme, thereby preventing the dephosphorylation of key signaling molecules and enhancing insulin and leptin signaling.

Biochemical and Physiological Effects

This compound has been shown to improve glucose tolerance, insulin sensitivity, and body weight control in animal models of diabetes and obesity. In addition, this compound has been shown to reduce hepatic glucose production and improve lipid metabolism. These effects are mediated by the inhibition of PTP1B activity and the subsequent enhancement of insulin and leptin signaling.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide is a highly selective and potent inhibitor of PTP1B, making it an ideal tool for studying the role of PTP1B in insulin and leptin signaling pathways. However, this compound has relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings. In addition, the synthesis of this compound is complex and time-consuming, which can make it difficult to obtain large quantities of the compound.

Direcciones Futuras

For the development of N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide include the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its therapeutic potential. In addition, the use of this compound in combination with other drugs targeting insulin and leptin signaling pathways may provide synergistic effects and enhance its therapeutic efficacy. Finally, the identification of new targets for this compound and the development of new compounds based on its structure may lead to the discovery of novel therapies for type 2 diabetes and obesity.

Métodos De Síntesis

The synthesis of N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide involves a multi-step process starting with the reaction of 3-acetylphenol with benzylamine to form N-(3-acetylphenyl)benzylamine. This intermediate is then reacted with methylsulfonyl chloride to form this compound. The final product is obtained after purification by column chromatography.

Aplicaciones Científicas De Investigación

N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. In vitro studies have shown that this compound inhibits PTP1B activity, leading to increased insulin and leptin signaling and improved glucose homeostasis. In vivo studies in animal models of diabetes and obesity have demonstrated that this compound improves glucose tolerance, insulin sensitivity, and body weight control.

Propiedades

Fórmula molecular |

C18H20N2O4S |

|---|---|

Peso molecular |

360.4 g/mol |

Nombre IUPAC |

N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide |

InChI |

InChI=1S/C18H20N2O4S/c1-14(21)16-9-6-10-17(11-16)19-18(22)13-20(25(2,23)24)12-15-7-4-3-5-8-15/h3-11H,12-13H2,1-2H3,(H,19,22) |

Clave InChI |

OZPOVDYWDRGSQN-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |

SMILES canónico |

CC(=O)C1=CC(=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

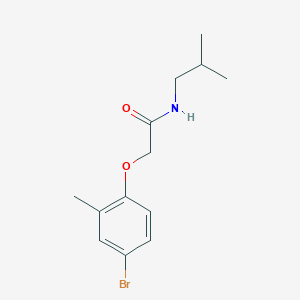

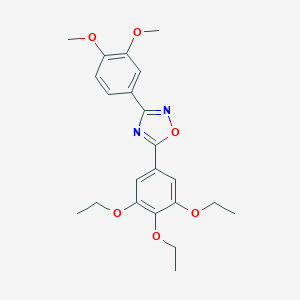

![5-[(2,3-Dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B297092.png)

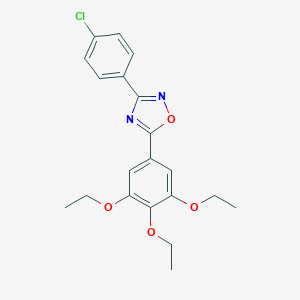

![N-[2-(butanoylamino)phenyl]-2-phenylbutanamide](/img/structure/B297106.png)